molecular formula C11H11N3O2 B14195964 N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine CAS No. 908251-97-8

N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine

Cat. No.: B14195964
CAS No.: 908251-97-8
M. Wt: 217.22 g/mol
InChI Key: XWYHMWSNOUGFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is a compound that features a benzimidazole ring fused with an ethylidene group and glycine Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine involves its interaction with various molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and bacteria. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole
  • 2H-Indazole
  • 1H-Benzotriazole

Comparison

N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is unique due to its specific structure, which combines the benzimidazole ring with an ethylidene group and glycine. This unique structure imparts distinct chemical and biological properties compared to other benzimidazole derivatives. For example, the presence of the glycine moiety can enhance its solubility and bioavailability .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

CAS No.

908251-97-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)ethylideneamino]acetic acid

InChI

InChI=1S/C11H11N3O2/c1-7(12-6-10(15)16)11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

XWYHMWSNOUGFDK-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC(=O)O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.